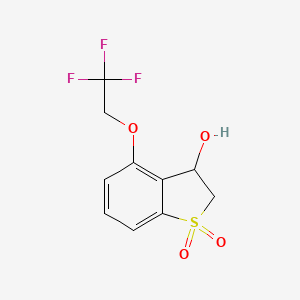

3-Hydroxy-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Description

3-Hydroxy-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione is a fluorinated benzothiophene-dione derivative. Its structure features a benzothiophene core with a sulfone group (1,1-dione), a hydroxyl substituent at position 3, and a trifluoroethoxy group at position 2. The trifluoroethoxy moiety enhances metabolic stability and lipophilicity, which are critical in drug design for improving bioavailability and target engagement .

Properties

IUPAC Name |

1,1-dioxo-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1-benzothiophen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4S/c11-10(12,13)5-17-7-2-1-3-8-9(7)6(14)4-18(8,15)16/h1-3,6,14H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHSKAJDRIBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC=C2S1(=O)=O)OCC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, with CAS Number 2230806-79-6, is a novel compound belonging to the benzothiophene class. This compound exhibits a range of biological activities that are significant in medicinal chemistry. The structural versatility of benzothiophene derivatives has led to their exploration in various therapeutic applications.

- Molecular Formula: C₁₀H₉F₃O₄S

- Molecular Weight: 282.24 g/mol

- Structure: The compound features a benzothiophene core with a hydroxy and trifluoroethoxy substituent, contributing to its unique biological properties.

Biological Activities

Benzothiophene derivatives, including this compound, have been reported to exhibit various biological activities:

1. Anticancer Activity

Research indicates that benzothiophene derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in managing conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Activity

Benzothiophene derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial effects.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 8 | 64 |

4. Antioxidant Properties

The antioxidant activity of this compound contributes to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals effectively.

5. Antidiabetic Effects

Benzothiophene derivatives are also being investigated for their potential in managing diabetes through mechanisms that improve insulin sensitivity and reduce blood glucose levels.

Case Studies

Several studies have highlighted the biological activities of benzothiophene derivatives:

- Study on Anticancer Activity : A study evaluated the anticancer effects of various benzothiophene derivatives on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM for different derivatives.

- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of synthesized benzothiophene compounds using the agar well diffusion method. Compounds showed varying degrees of activity against common pathogens, with some exhibiting MIC values as low as 8 µg/mL against S. aureus.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The compound shares the 1λ⁶-benzothiophene-1,1-dione core with several analogs but differs in substituent patterns. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on analogs; exact data unavailable in provided evidence.

Functional Group Impact on Activity

- Trifluoroethoxy Group: Present in the target compound and lansoprazole analogs, this group is known to resist oxidative metabolism, prolonging half-life .

- Hydroxy vs. Amino Groups: The hydroxyl group in the target compound may reduce membrane permeability compared to the methylamino derivative (CAS 1154992-19-4) but could improve water solubility .

- Halogenation : Bromine or chlorine substituents (e.g., in EN300-1688951 or 477868-97-6) increase molecular weight and polar surface area, possibly affecting blood-brain barrier penetration .

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dihydrothiophene protons at δ 3.5–4.5 ppm) and confirms substitution patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating the 1λ⁶-sulfone configuration .

- IR Spectroscopy : Confirms sulfone (S=O) stretches at ~1150–1300 cm⁻¹ and hydroxyl groups (~3400 cm⁻¹) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

- Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cell-based studies) to distinguish artifacts from true activity .

- Dose-Response Analysis : Ensure activity is concentration-dependent and reproducible across models. Fluorinated analogs often show non-linear pharmacokinetics, requiring careful dose calibration .

What computational methods are suitable for modeling this compound’s interactions with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) : Simulates binding stability in aqueous environments, highlighting key residues in protein pockets .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic regions .

- QSAR Models : Relate structural features (e.g., trifluoroethoxy position) to activity trends in analogs .

What are the solubility limitations of this compound, and how can they be mitigated for in vitro studies?

Basic Research Question

- Solubility Profile : Poor aqueous solubility due to the hydrophobic trifluoroethoxy and sulfone groups.

- Strategies :

How can structure-activity relationship (SAR) studies guide the modification of this compound’s substituents?

Advanced Research Question

- Substitution Patterns : Replace the trifluoroethoxy group with methoxy or ethoxy to assess fluorine’s role in potency .

- Ring Modifications : Introduce heteroatoms (e.g., nitrogen) into the benzothiophene core to alter electronic properties .

- Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.